molecular formula C11H10F2O3 B1428480 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-74-7

1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1428480
CAS No.: 1263365-74-7
M. Wt: 228.19 g/mol
InChI Key: CUZYHUOHWRRRBN-UHFFFAOYSA-N
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Description

1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound characterized by the presence of a difluorophenyl group and a dioxolane ring

Preparation Methods

The synthesis of 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and ethylene glycol.

    Formation of Dioxolane Ring: The reaction between 2,3-difluorobenzaldehyde and ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) leads to the formation of a dioxolane ring.

    Ethanone Formation: The intermediate product is then subjected to further reactions, such as oxidation, to introduce the ethanone group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and dioxolane ring contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can be compared with similar compounds such as:

    1-(2,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Differing in the position of fluorine atoms, which affects its reactivity and applications.

    1-(2,3-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone:

    1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-propanone: Variation in the carbon chain length impacts its physical and chemical characteristics.

Properties

IUPAC Name

1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-8-3-1-2-7(11(8)13)9(14)6-10-15-4-5-16-10/h1-3,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZYHUOHWRRRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203491
Record name Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263365-74-7
Record name Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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